Methyl 3,4-dibromo-1-naphthoate

Description

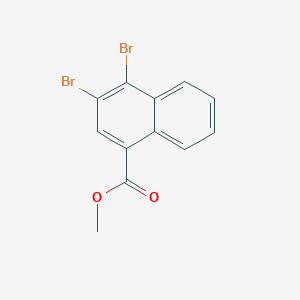

Methyl 3,4-dibromo-1-naphthoate is a brominated aromatic ester derivative of naphthoic acid. Its structure comprises a naphthalene ring substituted with two bromine atoms at the 3- and 4-positions and a methyl ester group at the 1-position. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science due to its electron-withdrawing bromine substituents, which enhance reactivity in cross-coupling reactions and polymerization processes.

Properties

Molecular Formula |

C12H8Br2O2 |

|---|---|

Molecular Weight |

344.00 g/mol |

IUPAC Name |

methyl 3,4-dibromonaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8Br2O2/c1-16-12(15)9-6-10(13)11(14)8-5-3-2-4-7(8)9/h2-6H,1H3 |

InChI Key |

QHNBHJLHOMKLOG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C2=CC=CC=C21)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 3,4-dibromo-1-naphthoate with other methyl esters and brominated aromatic compounds from recent studies:

Key Observations :

- Bromine Substitution : Unlike naturally occurring methyl esters (e.g., sandaracopimaric acid methyl ester), this compound features bromine atoms that increase its molecular weight and reactivity. Bromine’s electron-withdrawing nature makes it more electrophilic, favoring nucleophilic aromatic substitution .

- Aromatic vs. Aliphatic/Terpenoid Backbones: The naphthalene core distinguishes this compound from diterpenoid methyl esters (e.g., communic acid derivatives), which exhibit biological activities in plant defense mechanisms .

- Applications: While plant-derived methyl esters are associated with antimicrobial or resinous properties, synthetic brominated naphthoates are tailored for specialized chemical synthesis.

Reactivity and Stability

- Electrophilic Reactivity: Bromine substituents in this compound enhance its susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated esters such as methyl palmitate .

- Thermal Stability: Diterpenoid methyl esters (e.g., dehydroabietic acid methyl ester) decompose at higher temperatures (>250°C) due to their complex bicyclic structures, whereas brominated naphthoates exhibit moderate stability under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.